![molecular formula C9H8F3NO2 B1260794 N-[4-(Trifluoromethyl)phenyl]glycine CAS No. 77311-21-8](/img/structure/B1260794.png)
N-[4-(Trifluoromethyl)phenyl]glycine
Descripción general
Descripción
N-[4-(Trifluoromethyl)phenyl]glycine, also known as TFMG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Inhibitors of GlyT1
N-[4-(Trifluoromethyl)phenyl]glycine and its derivatives have been studied as inhibitors of the glycine transporter GlyT1. This is relevant in the context of schizophrenia treatment, as GlyT1 inhibitors facilitate in vivo NMDAR function and demonstrate antipsychotic-like effects in animal models. The mode of interaction of these compounds with GlyT1 has been analyzed, revealing both irreversible and reversible inhibition modes, which may significantly affect the efficacy and tolerability of these drugs (Mezler et al., 2008).
Glycine Derivatives in Cancer Therapy
N-[4-(Trifluoromethyl)phenyl]glycine has been implicated in the development of novel cancer therapeutics. Specifically, its derivatives have shown potential in anti-angiogenic applications, which are crucial for inhibiting tumor metastasis that relies on new blood vessel formation. These compounds interact with specific mitochondrial membrane proteins, influencing their therapeutic efficacy (Elliott et al., 2012).
Mannich Reaction of Glycine Derivatives
In the field of organic chemistry, N-[4-(Trifluoromethyl)phenyl]glycine derivatives have been used in the Mannich reaction. This process, involving glycine derivatives with imines, has been fine-tuned for high diastereo- and enantioselectivities, demonstrating the compound's versatility in synthesizing complex organic structures (Yan et al., 2008).
GlyT1 Inhibitor Development
Another significant application is in the development of GlyT1 inhibitors, where N-[4-(Trifluoromethyl)phenyl]glycine-based compounds have been identified as potent and orally available inhibitors. These studies contribute to the understanding of the pharmacokinetics and pharmacodynamics of such inhibitors, which are crucial in neurological and psychiatric disorders (Yamamoto et al., 2016).
Anticonvulsant Properties
Research has also explored the anticonvulsant properties of N-[4-(Trifluoromethyl)phenyl]glycine esters and amides. These compounds, particularly N-(benzyloxycarbonyl)glycine benzylamide, have shown significant potency in various seizure models, indicating their potential as new anticonvulsant agents (Geurts et al., 1998).
Amino Acid Incorporation into Peptide Photoaffinity Reagents
N-[4-(Trifluoromethyl)phenyl]glycine has been utilized in the preparation of 3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine, which serves as a building block for peptide photoaffinity reagents. This indicates its utility in biochemistry and molecular biology for studying protein interactions and functions (Shih & Bayley, 1985).
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-3-7(4-2-6)13-5-8(14)15/h1-4,13H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTSZOJDWDRDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623878 | |
| Record name | N-[4-(Trifluoromethyl)phenyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Trifluoromethyl)phenyl]glycine | |
CAS RN |
77311-21-8 | |
| Record name | N-[4-(Trifluoromethyl)phenyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

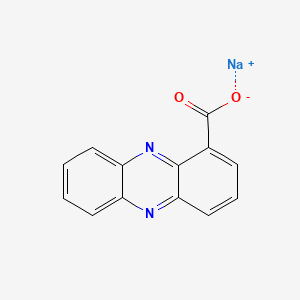
![OPC8-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1260714.png)
![(1R,4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1260715.png)
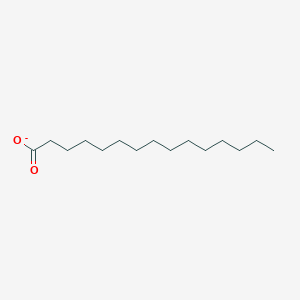

![(3R,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one](/img/structure/B1260721.png)

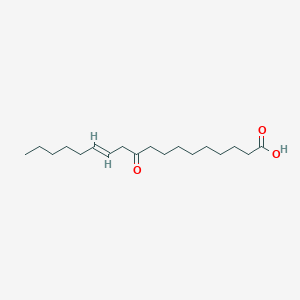
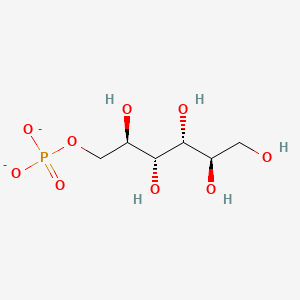
![7-Bromanyl-6-chloranyl-3-[2-oxidanylidene-3-(3-oxidanylpiperidin-2-yl)propyl]quinazolin-4-one; 2-oxidanylpropanoic acid](/img/structure/B1260726.png)

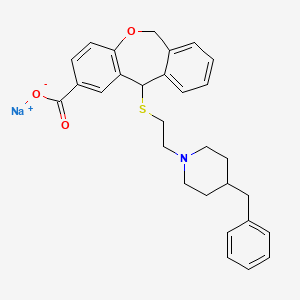
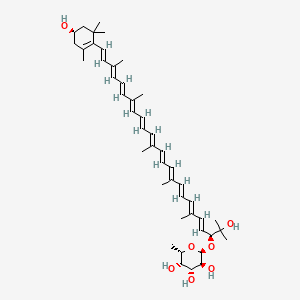
![(E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B1260734.png)